molecular formula C14H17N3O B13938641 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine

Cat. No.: B13938641
M. Wt: 243.30 g/mol
InChI Key: QHMMBQLFKZPXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are diazine compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features a benzyl group at position 5, an ethoxy group at position 4, and a methyl group at position 6, with an amine group at position 2. Pyrimidines are significant in various biological processes and are found in DNA, RNA, and numerous natural products such as antibiotics and vitamins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, and subsequent functional group modifications . Microwave irradiation can also be employed to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as ZnCl₂ or NH₄I can facilitate the formation of pyrimidine rings from ketones and amines . These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound may bind to active sites of enzymes, blocking their activity and leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, ethoxy, and methyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

InChI

InChI=1S/C14H17N3O/c1-3-18-13-12(10(2)16-14(15)17-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,15,16,17)

InChI Key

QHMMBQLFKZPXAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1CC2=CC=CC=C2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.